

Application Notes and Protocols: DOTA-tris(tBu)ester NHS Ester in Theranostics

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Compound of Interest

Compound Name: DOTA-tris(tBu)ester NHS ester

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Introduction

DOTA-tris(tBu)ester NHS ester is a key bifunctional chelator in the development of theranostic agents, which integrate diagnostic imaging and radionuclide therapy.^{[1][2][3]} Its structure comprises two essential components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle and an N-hydroxysuccinimide (NHS) ester. The DOTA cage is capable of stably chelating a variety of radiometals, including diagnostic positron emitters like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and therapeutic beta- or alpha-emitters such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac). The NHS ester group facilitates covalent conjugation to primary amines on biomolecules, such as peptides and antibodies, enabling the targeted delivery of radioactivity to cancer cells. The tert-butyl (tBu) ester groups are protecting groups on the DOTA carboxylates that are typically removed after conjugation to allow for efficient radiometal chelation. This document provides detailed application notes and experimental protocols for the use of **DOTA-tris(tBu)ester NHS ester** in the development of theranostic agents.

Key Applications in Theranostics

The primary application of **DOTA-tris(tBu)ester NHS ester** is the creation of radiolabeled biomolecules for cancer imaging and therapy. By conjugating this chelator to a targeting vector (e.g., a peptide or antibody that specifically binds to a tumor-associated antigen), researchers can develop agents that:

- Diagnose and stage cancer: Using PET or SPECT imaging with diagnostic radionuclides like ^{68}Ga .
- Deliver targeted radiotherapy: By chelating therapeutic radionuclides such as ^{177}Lu .
- Monitor therapeutic response: By imaging changes in tumor targeting before, during, and after therapy.

This "theranostic pair" approach, where the same targeting molecule is used for both diagnosis and therapy, is a cornerstone of personalized medicine in oncology.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of prominent DOTA-conjugated theranostic agents.

Table 1: Radiolabeling Efficiency and Specific Activity

Targeting Molecule	Radionuclide	Radiolabeling Yield (%)	Specific Activity	Reference(s)
DOTA-TATE	^{68}Ga	>99%	$63 \pm 13 \text{ GBq}/\mu\text{mol}$	[4][5]
DOTA-TATE	^{68}Ga	~60%	$491 \pm 204 \text{ GBq}/\mu\text{mol}$	[6]
DOTA-TATE	^{177}Lu	$99\% \pm 1\%$	$40.0 \text{ MBq}/\mu\text{g}$	[7]
PSMA-617	^{68}Ga	$97\% \pm 1\%$	$418 \pm 15 \text{ MBq}/\text{nmol}$	[8]
PSMA-617	^{177}Lu	>97%	Up to 10 MBq/nmol	[9]
PSMA-I&T	^{68}Ga	$67\% \pm 10\%$	$20.4 \text{ GBq}/\text{mmol}$	[10]
PSMA-I&T	^{177}Lu	$99.0\% \pm 1.0\%$	$59.9 \text{ GBq}/\text{mmol}$	[10]

Table 2: In Vitro Binding Affinity

Targeting Molecule	Cell Line	Parameter	Value (nM)	Reference(s)
Ga-DOTA-TATE	hsst2-expressing cells	IC ₅₀	1-10	[11]
Cu-DOTA-Y3-TATE	AR42J	IC ₅₀	1.78	[12]
^{nat} Lu-DOTA-ST8950	SST2-expressing cells	IC ₅₀	0.37	[13]
PSMA-617	LNCaP	K _i	2.34 ± 2.94	[14]
Ga-PSMA-I&T	LNCaP	IC ₅₀	2.3 ± 1.4	[10]
Lu-PSMA-I&T	LNCaP	IC ₅₀	3.6 ± 0.6	[10]

Table 3: In Vivo Biodistribution in Preclinical Models (% Injected Dose per Gram - %ID/g)

Radiotracer	Model	Tumor	Kidney	Liver	Spleen	Blood (1h)	Reference(s)
¹⁷⁷ Lu-DOTA-TATE	NCI-H69 xenograft (24h)	3.7	1.5	0.5	0.2	0.1	[15][16]
¹⁷⁷ Lu-DOTA-TATE	AR42J xenograft (96h)	~15	~5	~0.5	~0.2	<0.1	[17]
⁶⁸ Ga-PSMA-11	PC-3 PIP xenograft (1h)	7.13 ± 3.54	26.12 ± 2.74	1.54 ± 0.40	1.04 ± 0.28	2.44 ± 0.48	[18]
¹⁷⁷ Lu-PSMA-617	PC-3 PIP xenograft (2h)	45-49	~60	~1	~0.5	<0.5	[9]
⁶⁸ Ga-PSMA-I&T	LNCaP xenograft (1h)	7.9 ± 1.8	2.7 ± 0.6	0.4 ± 0.1	0.1 ± 0.0	0.5 ± 0.1	[10]
¹⁷⁷ Lu-PSMA-I&T	LNCaP xenograft (24h)	15.6 ± 5.1	1.2 ± 0.5	0.3 ± 0.1	0.1 ± 0.0	0.1 ± 0.0	[10]
¹¹¹ In-DOTA-Trastuzumab	HER2+ xenograft (48h)	~4.1	~3	~2.5	~13	~10	[19]

Experimental Protocols

Protocol 1: Conjugation of DOTA-tris(tBu)ester NHS Ester to an Antibody

This protocol describes the conjugation of **DOTA-tris(tBu)ester NHS ester** to a monoclonal antibody (mAb), such as Trastuzumab.

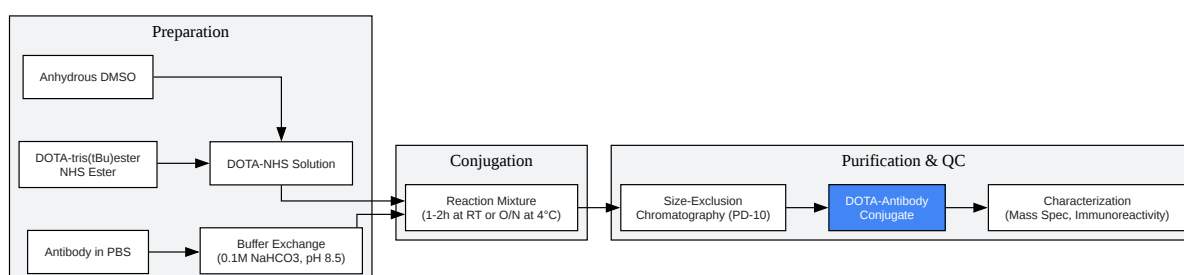
Materials:

- Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances.
- **DOTA-tris(tBu)ester NHS ester**
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- PD-10 desalting column (or equivalent size-exclusion chromatography system)
- Reaction tubes
- Spectrophotometer

Procedure:

- **Antibody Preparation:**
 - If necessary, buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5) using a PD-10 desalting column to remove any amine-containing stabilizers.
 - Determine the antibody concentration using a spectrophotometer (A₂₈₀, using the appropriate extinction coefficient). Adjust the concentration to 5-10 mg/mL.
- **DOTA-tris(tBu)ester NHS Ester Solution Preparation:**
 - Just before use, dissolve the **DOTA-tris(tBu)ester NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:**
 - Add the **DOTA-tris(tBu)ester NHS ester** solution to the antibody solution at a molar ratio of 10-20 fold excess of the chelator to the antibody.

- Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Purification of the DOTA-Antibody Conjugate:
 - Purify the DOTA-antibody conjugate from excess, unreacted **DOTA-tris(tBu)ester NHS ester** using a PD-10 desalting column equilibrated with metal-free 0.25 M ammonium acetate buffer (pH 5.5).
 - Collect fractions and determine the protein concentration of each fraction. Pool the fractions containing the antibody.
- Characterization (Optional but Recommended):
 - Determine the number of DOTA molecules conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a radiometal titration assay.
 - Assess the immunoreactivity of the DOTA-antibody conjugate to ensure that the conjugation process has not compromised its binding affinity.



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Workflow for **DOTA-tris(tBu)ester NHS Ester** Conjugation to an Antibody.

Protocol 2: Deprotection of tBu groups and Radiolabeling of DOTA-Peptide with ^{68}Ga

This protocol outlines the deprotection of the tert-butyl esters and subsequent radiolabeling of a DOTA-conjugated peptide with ^{68}Ga for PET imaging.

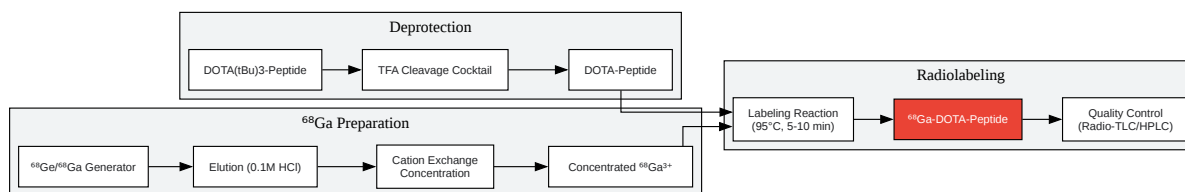
Materials:

- DOTA(tBu)₃-peptide conjugate
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl for elution
- Cation exchange cartridge (e.g., SCX)
- 5 M NaCl / 0.1 M HCl solution
- Sodium acetate buffer (1 M, pH 4.5)
- Metal-free water
- Heating block
- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- Deprotection of tBu Esters:

- Dissolve the DOTA(tBu)₃-peptide conjugate in a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
- Stir the reaction at room temperature for 2-4 hours.
- Precipitate the deprotected peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- Purify the deprotected DOTA-peptide by HPLC.
- ⁶⁸Ga Elution and Concentration:
 - Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
 - Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.
 - Wash the cartridge with metal-free water.
 - Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl solution into a reaction vial.
- Radiolabeling Reaction:
 - To the reaction vial containing the concentrated ⁶⁸Ga³⁺, add the deprotected DOTA-peptide (10-20 µg) dissolved in metal-free water.
 - Add sodium acetate buffer to adjust the pH to 3.5-4.5.
 - Heat the reaction mixture at 95°C for 5-10 minutes.
- Quality Control:
 - Determine the radiochemical purity (RCP) of the ⁶⁸Ga-DOTA-peptide using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 1 M ammonium acetate:methanol (1:1), where the radiolabeled peptide remains at the origin and free ⁶⁸Ga moves with the solvent front.
 - The final product should have an RCP of >95%.



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Workflow for ^{68}Ga Radiolabeling of a DOTA-Peptide.

Protocol 3: Radiolabeling of DOTA-Antibody with ^{177}Lu

This protocol is for the therapeutic radiolabeling of a DOTA-conjugated antibody with ^{177}Lu .

Materials:

- DOTA-antibody conjugate
- $^{177}\text{LuCl}_3$ in 0.04 M HCl
- 0.25 M Ammonium acetate buffer (pH 5.5)
- Gentisic acid or ascorbic acid (radioprotectant)
- Heating block
- Radio-TLC or Radio-HPLC system for quality control

Procedure:

- Reaction Setup:
 - In a sterile reaction vial, add the DOTA-antibody conjugate (e.g., 1 mg).

- Add ammonium acetate buffer to maintain a pH of 5.0-5.5.
- Add a radioprotectant such as gentisic acid or ascorbic acid to minimize radiolysis.
- Radiolabeling:
 - Add the required amount of $^{177}\text{LuCl}_3$ to the reaction vial.
 - Incubate the reaction mixture at 37-40°C for 30-60 minutes.
- Quality Control:
 - Determine the radiochemical purity using radio-TLC (e.g., ITLC-SG with DTPA solution as the mobile phase, where ^{177}Lu -DOTA-antibody remains at the origin and free ^{177}Lu moves with the solvent front).
 - The final product should have a radiochemical purity >95%.
 - If necessary, the product can be purified using a size-exclusion column.

Protocol 4: In Vitro Cell Binding Assay

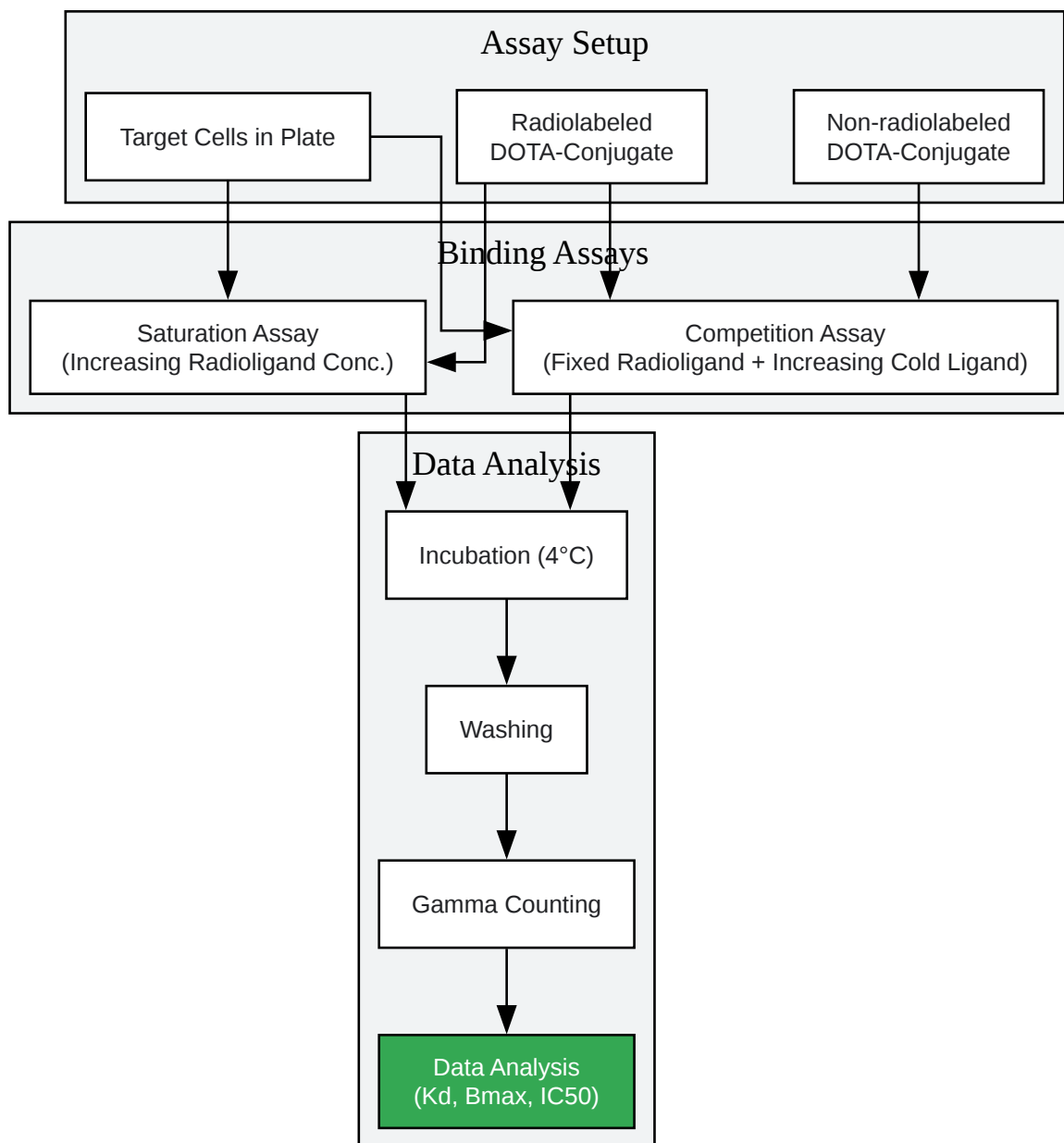
This protocol is to determine the binding affinity of a radiolabeled theranostic agent to cancer cells.

Materials:

- Target cancer cells (expressing the antigen of interest)
- Radiolabeled DOTA-conjugate
- Binding buffer (e.g., PBS with 1% BSA)
- Non-radiolabeled ("cold") DOTA-conjugate for competition
- Gamma counter

Procedure:

- Cell Preparation:
 - Plate a known number of cells (e.g., 1×10^5 cells/well) in a multi-well plate and allow them to adhere.
- Saturation Binding Assay:
 - Add increasing concentrations of the radiolabeled DOTA-conjugate to the cells.
 - Incubate at 4°C for 1-2 hours to reach equilibrium.
 - Wash the cells with cold binding buffer to remove unbound radioactivity.
 - Lyse the cells and measure the radioactivity in a gamma counter.
 - Plot the bound radioactivity versus the concentration of the radiolabeled ligand to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).
- Competitive Binding Assay:
 - Incubate the cells with a fixed concentration of the radiolabeled DOTA-conjugate and increasing concentrations of the non-radiolabeled DOTA-conjugate.
 - Follow the incubation and washing steps as in the saturation assay.
 - Measure the bound radioactivity and plot it against the concentration of the non-radiolabeled competitor to determine the IC_{50} (the concentration of competitor that inhibits 50% of the specific binding).



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Workflow for In Vitro Cell Binding Assays.

Protocol 5: In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., nude mice with xenografts)
- Radiolabeled DOTA-conjugate
- Saline for injection
- Syringes and needles
- Dissection tools
- Gamma counter

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mice.
- Injection:
 - Inject a known amount of the radiolabeled DOTA-conjugate intravenously (e.g., via the tail vein).
- Biodistribution Time Points:
 - At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a group of mice (n=3-5 per group).
- Organ Harvesting:
 - Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Radioactivity Measurement:
 - Weigh each organ/tissue and measure the radioactivity in a gamma counter.
 - Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

- Data Analysis:
 - Calculate the mean %ID/g and standard deviation for each organ/tissue at each time point.
 - Analyze tumor-to-organ ratios to assess targeting specificity.

Conclusion

DOTA-tris(tBu)ester NHS ester is a versatile and indispensable tool for the development of targeted theranostic agents. The protocols provided herein offer a framework for the conjugation and radiolabeling of biomolecules for preclinical and potentially clinical applications. Careful optimization of each step, from conjugation to quality control, is crucial for the successful development of safe and effective theranostic radiopharmaceuticals.

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